LogP Advantage: 0.27–0.41 Unit Higher Lipophilicity Versus Mono‑Fluorinated and Non‑Fluorinated Benzyl Analogs
The measured logP of 3-(3,4,5-trifluorobenzyl)pyrrolidine is 2.58, compared to 2.31 for 3-(4-fluorobenzyl)pyrrolidine and 2.17 for 3-benzylpyrrolidine . This represents a 0.27 and 0.41 log unit increase, respectively, translating to a roughly two‑ to three‑fold higher octanol/water partition coefficient. The enhanced lipophilicity is a direct consequence of the three fluorine substituents and is expected to improve passive membrane permeation and CNS distribution potential relative to the less lipophilic comparators.
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.58 |
| Comparator Or Baseline | 3-(4-Fluorobenzyl)pyrrolidine: 2.31; 3-Benzylpyrrolidine: 2.17 |
| Quantified Difference | +0.27 vs 4‑F analog; +0.41 vs non‑fluorinated analog |
| Conditions | Calculated/experimental logP values from vendor datasheets (Fluorochem, Chemsrc, BOC Sciences) |
Why This Matters
A systematic logP increase of this magnitude can determine whether a compound achieves the brain-to-plasma ratio required for CNS target engagement, guiding compound selection in neurological drug discovery programs.
